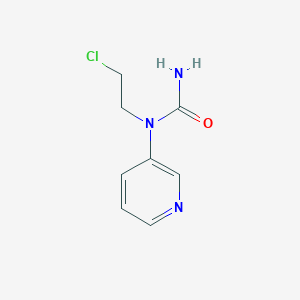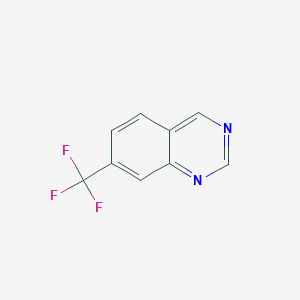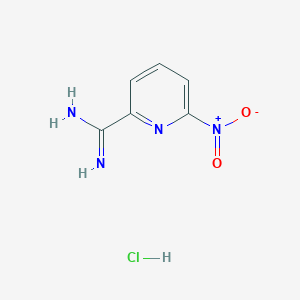![molecular formula C13H11NO B15069777 3-Ethylfuro[3,2-H]quinoline CAS No. 89354-55-2](/img/structure/B15069777.png)
3-Ethylfuro[3,2-H]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylfuro[3,2-H]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound, which includes a fused furan and quinoline ring, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Ethylfuro[3,2-H]quinoline can be achieved through various methods. One common approach involves the cyclization of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed intramolecular cyclization . This method is efficient and yields high purity products. Industrial production methods often utilize catalytic systems and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
3-Ethylfuro[3,2-H]quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethylfuro[3,2-H]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antimalarial, and antiviral agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethylfuro[3,2-H]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death . The compound’s unique structure allows it to bind effectively to these enzymes, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
3-Ethylfuro[3,2-H]quinoline can be compared with other quinoline derivatives, such as fluoroquinolines and benzo[h]quinolines . While all these compounds share a quinoline core, this compound is unique due to its fused furan ring, which imparts distinct chemical and biological properties. Similar compounds include:
Eigenschaften
CAS-Nummer |
89354-55-2 |
|---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3-ethylfuro[3,2-h]quinoline |
InChI |
InChI=1S/C13H11NO/c1-2-9-8-15-13-11(9)6-5-10-4-3-7-14-12(10)13/h3-8H,2H2,1H3 |
InChI-Schlüssel |
KQHBVQRXOWOASE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=COC2=C1C=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
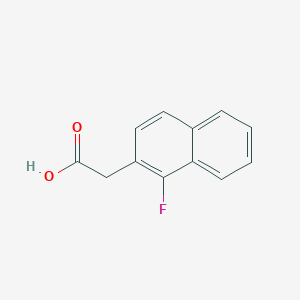

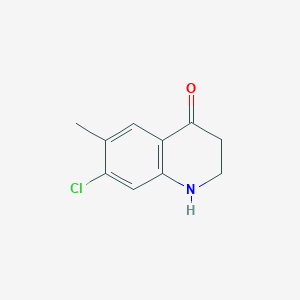
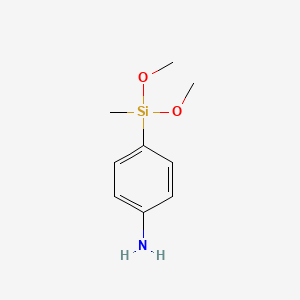
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
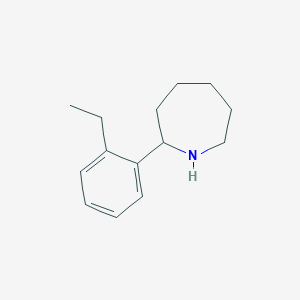
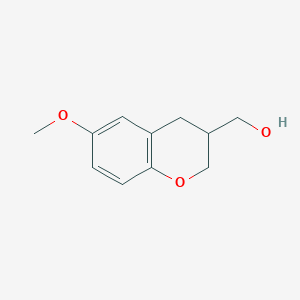
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
